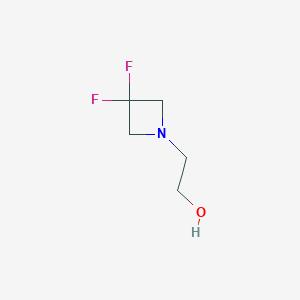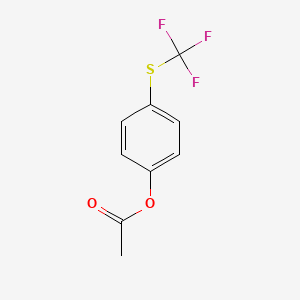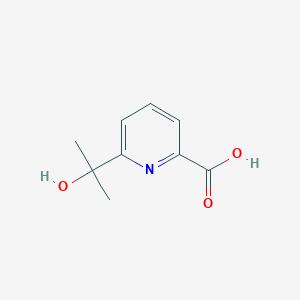
6-(2-Hydroxypropan-2-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxypropan-2-yl)picolinic acid, also known as 6-HIPP, is a small molecule that has gained attention in several scientific fields due to its unique properties. It is a derivative of picolinic acid, an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Synthesis Analysis
The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid and its derivatives has been a subject of research. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . All the target compounds were characterized through HRMS and NMR .Molecular Structure Analysis
The molecular structure of 6-(2-Hydroxypropan-2-yl)picolinic acid is derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula is C9H11NO3.Aplicaciones Científicas De Investigación
Herbicidal Applications
Picolinic acid and its compounds, including 6-(2-Hydroxypropan-2-yl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of potential herbicides . For example, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Inhibitory Activity Against Plant Growth
These compounds have been tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Molecular Docking Analyses
Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This indicates the potential of these compounds in the field of molecular docking and structure-activity relationship studies.
Synthetic Auxin Herbicides
The compounds have been used in the synthesis of auxin herbicides . These herbicides mimic the action of the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants .
Potential Applications in Catalysis
Amides derived from picolinic acid, which includes 6-(2-Hydroxypropan-2-yl)picolinic acid, have potential applications in catalysis . They can act as ligands to form complexes with metals, which can then be used as catalysts in various chemical reactions .
Coordination Chemistry
The amides from picolinic acid can also find applications in coordination chemistry . They can coordinate with metal ions to form complexes, which can be used in various areas such as material science, bioinorganic chemistry, and magnetism .
Molecular Devices
The amides from picolinic acid have potential applications in the creation of molecular devices . These devices can be used in areas such as molecular electronics, where molecules are used to perform electronic functions .
Mecanismo De Acción
Target of Action
The primary target of 6-(2-Hydroxypropan-2-yl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the auxin signaling pathway, which is essential for plant growth and development .
Mode of Action
6-(2-Hydroxypropan-2-yl)picolinic acid interacts with its target, AFB5, more intensively than picloram . This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of the compound with AFB5 leads to changes in this pathway, affecting downstream effects such as plant growth and development .
Result of Action
The interaction of 6-(2-Hydroxypropan-2-yl)picolinic acid with AFB5 leads to changes in the auxin signaling pathway, resulting in alterations in plant growth and development . For example, it has been shown to have potent herbicidal activity, inhibiting the growth of Arabidopsis thaliana roots .
Safety and Hazards
Direcciones Futuras
Research on 6-(2-Hydroxypropan-2-yl)picolinic acid and its derivatives is ongoing. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Propiedades
IUPAC Name |
6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSAGXDMZTJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxypropan-2-YL)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

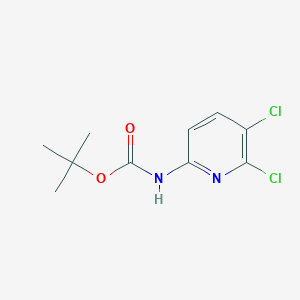
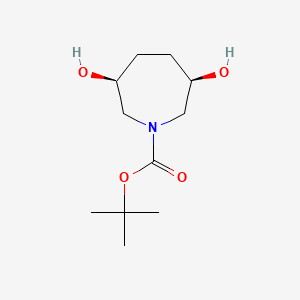
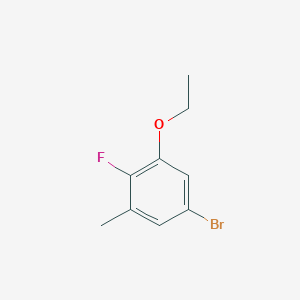
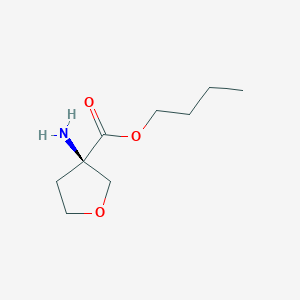
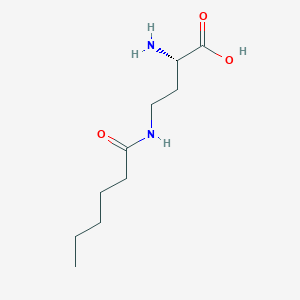
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
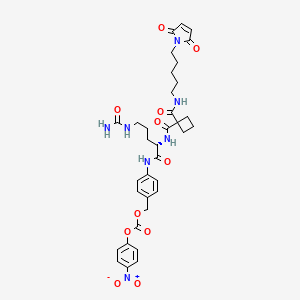
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
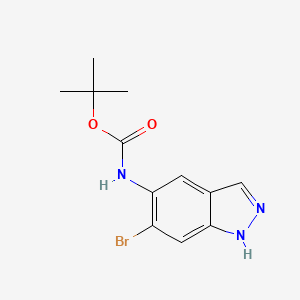
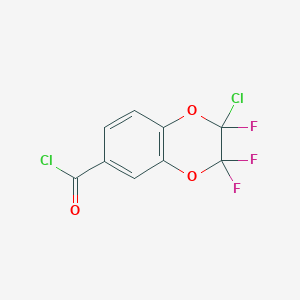
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
